molecular formula C8H4Cl2S2 B428667 4,4'-Bis[3-chlorothiophene]

4,4'-Bis[3-chlorothiophene]

Cat. No.: B428667
M. Wt: 235.2g/mol
InChI Key: UBWQKAPDZPDQOG-UHFFFAOYSA-N
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Description

4,4’-Bis[3-chlorothiophene] is a bithiophene derivative featuring two 3-chlorothiophene units linked at the 4,4’-positions. This compound is of significant interest in materials science, particularly for synthesizing conductive polymers and coordination complexes. The chlorine substituents at the 3-position influence electronic delocalization and steric interactions, making it a versatile monomer for tailored polymer backbones .

Properties

Molecular Formula

C8H4Cl2S2

Molecular Weight

235.2g/mol

IUPAC Name

3-chloro-4-(4-chlorothiophen-3-yl)thiophene

InChI

InChI=1S/C8H4Cl2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H

InChI Key

UBWQKAPDZPDQOG-UHFFFAOYSA-N

SMILES

C1=C(C(=CS1)Cl)C2=CSC=C2Cl

Canonical SMILES

C1=C(C(=CS1)Cl)C2=CSC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The chlorine substitution pattern critically impacts electronic properties. Compared to 3-chlorothiophene and 3,4-dichlorothiophene , 4,4’-Bis[3-chlorothiophene] exhibits distinct behavior:

Property 3-Chlorothiophene 3,4-Dichlorothiophene 4,4’-Bis[3-chlorothiophene] (Inferred)
Fukui F Coefficient 0.085 (smallest) 0.092 Higher due to extended conjugation
NICS (ppm) -10.2 -11.5 Likely lower (less aromaticity)
Electrochemical Stability High Highest Moderate (depends on polymerization)
Boiling Point 133°C N/A >200°C (estimated for polymeric forms)
  • Key Findings: 3-Chlorothiophene has the highest electron delocalization (lowest F coefficient) among monochlorothiophenes, making it ideal for conductive polymers . 4,4’-Bis[3-chlorothiophene] likely exhibits reduced aromaticity (lower NICS) compared to monomers due to steric hindrance and extended π-conjugation .

Reactivity in Catalytic Reactions

  • Cross-Coupling Reactions: 3-Chlorothiophene undergoes regioselective borylation and silylation at the 2- and 5-positions under iridium catalysis, with diborylation as a major pathway . For 4,4’-Bis[3-chlorothiophene], steric effects from the 4,4’-linkage may suppress diborylation, favoring mono-functionalization.
  • Polymerization: 3-Chlorothiophene is a superior monomer for conductive polymers due to its electrochemical stability and delocalized π-system . 4,4’-Bis[3-chlorothiophene] could yield polymers with enhanced planarity but reduced solubility compared to polythiophene derivatives .

Thermal and Solvent Properties

  • Solvent Utility :

    • 3-Chlorothiophene is preferred over high-boiling solvents (e.g., anisole) for room-temperature processes due to its lower boiling point (133°C) .
    • The bulkier 4,4’-Bis[3-chlorothiophene] is unlikely to serve as a solvent but may act as a precursor for high-temperature-stable materials.
  • Thermal Stability :

    • Thiophene derivatives generally exhibit high zero-point energy (ZPE), but chlorination reduces ZPE. 3-Chlorothiophene has moderate stability, while 3,4-dichlorothiophene is more resilient .

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